molecular formula C8H8FNO B114301 1-(2-Amino-4-fluorophenyl)ethanone CAS No. 159305-15-4

1-(2-Amino-4-fluorophenyl)ethanone

Cat. No. B114301
M. Wt: 153.15 g/mol
InChI Key: CTGQOICFEKCNSV-UHFFFAOYSA-N
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Description

“1-(2-Amino-4-fluorophenyl)ethanone” is also known as "2-amino-4-fluoroacetophenone" . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular formula of “1-(2-Amino-4-fluorophenyl)ethanone” is C8H8FNO . The InChI representation is InChI=1S/C8H8FNO/c9-7-3-1-6 (2-4-7)8 (11)5-10/h1-4H,5,10H2 . The Canonical SMILES representation is C1=CC (=CC=C1C (=O)CN)F .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Amino-4-fluorophenyl)ethanone” is 153.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 43.1 Ų .

Scientific Research Applications

Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone

  • Application Summary : This compound was used in a study exploring the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. The goal was to synthesize (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of an antagonist of the CCR5 chemokine receptor that can be protective against HIV infection .
  • Methods of Application : The reduction was catalyzed by P. crispum cells in an aqueous medium at a temperature of 23–27°C . The study also explored the use of exogenous reducing agents such as ethanol, isopropanol, or glucose .
  • Results : The study found that the reduction of 1-(4-fluorophenyl)ethanone in the presence of P. crispum cells led to the formation of (S)-(-)-1-(4-fluorophenyl)ethanol in a 46% yield (90% ee) after 48 hours .

Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application : The synthesis of indole derivatives typically involves organic chemistry techniques, such as electrophilic substitution due to excessive π-electrons delocalization . The specific methods would depend on the desired derivative.
  • Results : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Use of 1-(2-Fluorophenyl)ethanone

  • Application Summary : “1-(2-Fluorophenyl)ethanone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Results : The results or outcomes obtained would depend on the specific research context. As a biochemical reagent, “1-(2-Fluorophenyl)ethanone” could potentially contribute to a wide range of scientific discoveries and advancements in the field of life sciences .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

1-(2-amino-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGQOICFEKCNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-fluorophenyl)ethanone

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